Prilocaine hydrochloride

Catalog No.
S003556
CAS No.
1786-81-8
M.F
C13H21ClN2O
M. Wt
256.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prilocaine hydrochloride

CAS Number

1786-81-8

Product Name

Prilocaine hydrochloride

IUPAC Name

N-(2-methylphenyl)-2-(propylamino)propanamide;hydrochloride

Molecular Formula

C13H21ClN2O

Molecular Weight

256.77 g/mol

InChI

InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H

InChI Key

BJPJNTKRKALCPP-UHFFFAOYSA-N

SMILES

CCCNC(C)C(=O)NC1=CC=CC=C1C.Cl

Synonyms

Citanest, Citanest Octapressin, Prilocaine, Prilocaine Hydrochloride, Propitocaine, Xylonest

Canonical SMILES

CCCNC(C)C(=O)NC1=CC=CC=C1C.Cl

Description

The exact mass of the compound Prilocaine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758432. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Local Anesthesia Studies

Prilocaine hydrochloride's ability to reversibly block nerve impulses makes it ideal for studying pain pathways and mechanisms. Researchers can use it to:

  • Investigate nociception (pain perception): By applying prilocaine to specific areas and observing pain response changes, researchers can map out pain pathways and identify the role of different nerves in pain sensation [].
  • Evaluate novel pain medications: Researchers can compare the efficacy and duration of action of prilocaine with new potential pain medications in animal models [].

Neuroscience Research

Prilocaine's temporary numbing effect allows researchers to:

  • Study specific neuronal populations: By selectively blocking specific nerve populations with prilocaine, researchers can isolate and investigate the function of those neurons in the nervous system [].
  • Model neurological disorders: Researchers can use prilocaine to mimic certain aspects of neurological disorders like chronic pain or neuropathy to understand these conditions better.

Drug Delivery Studies

Prilocaine's anesthetic properties can be beneficial in developing new drug delivery methods. Researchers can use it to:

  • Enhance topical drug delivery: By incorporating prilocaine into topical formulations, researchers can improve the penetration of other medications through the skin [].
  • Evaluate transdermal drug delivery systems: Prilocaine can be used as a model drug to test the efficacy and safety of transdermal patches or other methods for delivering medications through the skin [].

Prilocaine hydrochloride is a local anesthetic of the amide type, chemically related to lidocaine. It is primarily utilized for infiltration anesthesia and nerve blocks in various medical and dental procedures. The compound's chemical formula is C₁₃H₂₁ClN₂O, and it has a molecular weight of approximately 256.77 g/mol . Prilocaine acts by blocking sodium channels on neuronal cell membranes, which inhibits the propagation of action potentials and thus prevents sensation in the targeted area .

Prilocaine hydrochloride acts as a local anesthetic by reversibly blocking sodium channels in nerve cells. These channels are essential for nerve impulse transmission. By preventing the influx of sodium ions, prilocaine hydrochloride disrupts nerve signaling and leads to numbness in the targeted area [].

  • Toxicity: High doses can cause central nervous system side effects like dizziness, seizures, and coma.
  • Allergic Reactions: Allergic reactions to prilocaine hydrochloride can occur.
  • Methemoglobinemia: In rare cases, prilocaine hydrochloride can cause a condition called methemoglobinemia, which reduces the blood's ability to carry oxygen.

Prilocaine undergoes hydrolysis in the body, primarily in the liver and kidneys, where it is metabolized into several metabolites, including orthotoluidine and N-propylamine. Orthotoluidine can further be hydroxylated to form 2-amino-3-hydroxytoluene and 2-amino-5-hydroxytoluene . These reactions are crucial for its elimination from the body but also contribute to potential side effects such as methaemoglobinaemia, particularly in susceptible populations like neonates .

Prilocaine can be synthesized through a multi-step process involving the reaction of 2-methylaniline with N-propyl-DL-alanine. The formation of the amide bond occurs under acidic conditions, yielding prilocaine as a hydrochloride salt. The synthesis typically involves purification steps to isolate the final product from by-products and unreacted starting materials .

Prilocaine hydrochloride is widely used in clinical settings for:

  • Dental Procedures: As a local anesthetic for infiltration anesthesia.
  • Minor Surgical Procedures: Providing localized pain relief during surgeries.
  • Eutectic Mixtures: Often combined with lidocaine in formulations like Emla cream for enhanced analgesic effects .

Its fast onset and moderate duration of action make it suitable for various short-term applications.

Interaction studies have shown that prilocaine may interact with other medications that affect blood oxygen levels or those that also influence sodium channel activity. Co-administration with certain drugs can increase the risk of methaemoglobinaemia or enhance systemic toxicity . Careful monitoring is recommended when used alongside other anesthetics or sedatives.

Prilocaine shares similarities with several other local anesthetics, particularly lidocaine and bupivacaine. Below is a comparison highlighting its uniqueness:

CompoundChemical StructureDuration of ActionOnset TimeUnique Features
PrilocaineC₁₃H₂₁ClN₂OMediumFastLower risk of motor nerve block; risk of methaemoglobinaemia
LidocaineC₁₄H₂₂N₂OShort to MediumFastMore commonly used; less risk of methaemoglobinaemia
BupivacaineC₁₄H₂₂N₂OLongSlowHigher potency; longer duration but more cardiotoxicity risk

Prilocaine's unique profile allows it to be effective in specific clinical scenarios where rapid onset with minimal motor blockade is desired.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

256.1342410 g/mol

Monoisotopic Mass

256.1342410 g/mol

Heavy Atom Count

17

Appearance

Solid powder

UNII

MJW015BAPH

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (76.47%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (94.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (97.06%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Prilocaine Hydrochloride is the hydrochloride salt form of prilocaine, an intermediate-acting local anesthetic of the amide type chemically related to lidocaine. Prilocaine hydrochloride binds to voltage-gated sodium ion channels in the neuronal membrane, thereby preventing the permeability of sodium ions. This leads to a stabilization of the neuronal membrane and inhibits depolarization and results in a reversible blockage of nerve impulse generation and propagation along nerve fibres and subsequent reversible loss of sensation.

MeSH Pharmacological Classification

Anesthetics, Local

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Irritant

Other CAS

1786-81-8

Wikipedia

Prilocaine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12

Lipid nanocapsules loaded with prilocaine and lidocaine and incorporated in gel for topical application

Priscila Cordeiro Lima Fernandes, Ludmilla David de Moura, Fernando Freitas de Lima, Gustavo Henrique Rodrigues da Silva, Roosevelt Isaias Carvalho Souza, Eneida de Paula
PMID: 33961954   DOI: 10.1016/j.ijpharm.2021.120675

Abstract

Lipid nanocapsules (LNC) are special drug delivery system (DDS) carriers obtained by the phase-inversion temperature method (PIT). This study describes the encapsulation of the local anesthetics (LA) prilocaine (PLC) and lidocaine (LDC) in lipid nanocapsules (LNC
) optimized by 2
factorial design, characterized through DLS, NTA, CRYO-EM and release kinetics and incorporated in carbopol gel (Gel
) prior to in vivo anesthetic effect (in mice) evaluation. A very homogeneous population of small (50 nm; polydispersity index = 0.05) spherical nanocapsules with negative zeta potentials (-21 mV) and ca. 2.3 × 10
particles/mL was obtained. The encapsulation efficiency was high (81% and 89% for prilocaine and lidocaine, respectively). The release rate profile was free PLC = free LDC > LNC
> Gel
. The hybrid system increased (4x) the anesthesia time in comparison to an equipotent gel formulation prepared without LNC. No tissue damage was detected on the tail skin of mice that received the formulations. This study shows that lipid nanocapsules are suitable carriers for PLC and LDC, promoting longer and safer topical anesthesia. Gel
is mucoadhesive and suitable for application in the mouth, where it could be used as a pre-anesthetic, to reduce pain of needle stick (infiltrative anesthesia).


[Liposuction with consequences: what to consider when using prilocaine]

Julius Michael Mayer, Carl Ferdinand Capellen, Thomas Holzbach
PMID: 33862646   DOI: 10.1055/a-1382-1628

Abstract

Aetiologically, prilocaine-induced methaemoglobinaemia is a rare form of acquired methaemoglobinaemia, which occurs rarely in the first place. The following report highlights a potentially dangerous complication arising after application of prilocaine during liposuction.A young female visited the Accident and Emergency Department following a pre-syncopal fall. As a consequence of her fall, she experienced debilitating wrist pain and exhibited a laceration on her chin. She had undergone liposuction of the lower extremity as an outpatient approximately 12 hours earlier and received regional anaesthesia in the process. A large volume of an anaesthetic solution containing prilocaine had been injected into the tissue.The patient was normotensive and slightly tachycardic and had oxygen saturations of 90 % on room air. She was cyanotic and her lips were pale. Initial arterial blood gas analysis showed a methaemoglobin fraction, which was increased significantly to 10.9 %. Conventional radiography confirmed the presence of a minimally dislocated distal radius fracture. Following subsequent oxygen therapy over a four-hour period, the patient's methaemoglobin level dropped to 6 %, her lip cyanosis abated and her vital parameters stabilised. The laceration of her chin was sutured and her wrist immobilised in a split plaster brace. After a 12-hour hospital stay, the patient was discharged. At her six-week follow-up appointment, the fracture had healed and both the functional and cosmetic aspects of her chin wound were adequate. We hope that this report draws the attention of emergency care personnel to the possible diagnosis of prilocaine-induced methaemoglobinaemia after liposuction and encourages more general discussions around the use of prilocaine.


Spinal prilocaine for caesarean section: walking a fine line

E Weber, E Richter
PMID: 33745156   DOI: 10.1111/anae.15463

Abstract




Towards the advance of a novel iontophoretic patch for needle-free buccal anesthesia

Renê Oliveira do Couto, Camila Cubayachi, Maíra Peres Ferreira Duarte, Renata Fonseca Vianna Lopez, Vinícius Pedrazzi, Cristiane Masetto De Gaitani, Osvaldo de Freitas
PMID: 33641881   DOI: 10.1016/j.msec.2020.111778

Abstract

The aim of this work was to develop a mucoadhesive iontophoretic patch for anesthetic delivery in the buccal epithelium. The patch was comprised of three different layers, namely i) drug release (0.64 cm
); ii) mucoadhesive (1.13 cm
); and iii) backing (1.13 cm
). Prilocaine and lidocaine hydrochlorides were used as model drugs (1:1 ratio, 12.5 mg per unit). An anode electrode (0.5 cm
spiral silver wire) was placed in between the drug release and mucoadhesive/backing layers to enable iontophoresis. Surface microscopy; mechanical and in vitro mucoadhesive properties; drug release kinetics and mechanism; and drug permeation through the porcine esophageal epithelium were assessed. Topographic analysis evidenced differences in the physical structures for the several layers. All layers presented suitable handling properties i.e., flexibility, elasticity and resistance. Both the release and mucoadhesive layers presented features of a soft and tough material, while the backing layer matched the characteristics of a hard and brittle material. A synergy between the drug release and mucoadhesive layers on the mucoadhesive force and work of adhesion of the tri-layered patch was observed. Passive drug release of both drugs fitted to First-order, Hixson-Crowell and Weibull kinetic models; and the release mechanism was attributed to anomalous transport. Iontophoresis remarkably enhanced the permeation of both drugs, but mainly prilocaine through the mucosa as evidenced by the permeability coefficient parameter (3.0-fold). The amount of these amino amide salts retained in the mucosa were also equally enhanced (4.7-fold), while the application of a tiny constant electric current (1 mA·cm
·h
) significantly decreased the lag time for lidocaine permeation by about 45%. In view of possible in vitro / in vivo correlations, the buccal iontophoretic patch displays a promising strategy for needle-free and patient-friendly local anesthesia in dentistry.


Spinal prilocaine for caesarean section: walking a fine line

B Carvalho, P Sultan
PMID: 33428235   DOI: 10.1111/anae.15341

Abstract




Continuous spinal infusion of prilocaine in high-risk surgical patients

Fabio Costa, Giuseppe Pascarella, Romualdo Del Buono, Alessandro Strumia, Felice E Agrò
PMID: 33325222   DOI: 10.23736/S0375-9393.20.15229-5

Abstract




Hyperbaric prilocaine vs. hyperbaric bupivacaine for spinal anaesthesia in women undergoing elective caesarean section: a comparative randomised double-blind study

K Chapron, J-C Sleth, X Capdevila, S Bringuier, C Dadure
PMID: 33428221   DOI: 10.1111/anae.15342

Abstract

Hyperbaric bupivacaine spinal anaesthesia remains the gold standard for elective caesarean section, but the resultant clinical effects can be unpredictable. Hyperbaric prilocaine induces shorter motor block but has not previously been studied in the obstetric spinal anaesthesia setting. We aimed to compare duration of motor block after spinal anaesthesia with prilocaine or bupivacaine during elective caesarean section. In this prospective randomised, double-blind study, women with uncomplicated pregnancy undergoing elective caesarean section were eligible for inclusion. Exclusion criteria included: patients aged < 18 years; height < 155 cm or > 175 cm; a desire to breastfeed; or a contra-indication to spinal anaesthesia. Patients were randomly allocated to two groups: the prilocaine group underwent spinal anaesthesia with 60 mg intrathecal prilocaine; and the bupivacaine group received 12.5 mg intrathecal heavy bupivacaine. Both 2.5 µg sufentanil and 100 µg morphine were added to the local anaesthetic agent in both groups. The primary outcome was duration of motor block, which was assessed every 15 min after arriving in the post-anaesthetic care unit. Maternal haemodynamics, APGAR scores, pain scores, patient satisfaction and side-effects were recorded. Fifty patients were included, with 25 randomly allocated to each group. Median (IQR [range]) motor block duration was significantly shorter in the prilocaine group, 158 (125-188 [95-249]) vs. 220 (189-250 [89-302]) min, p < 0.001. Median length of stay in the post-anaesthetic care unit was significantly shorter in the prilocaine group, 135 (120-180 [120-230]) vs. 180 (150-195 [120-240]) min, p = 0.009. There was no difference between groups for: maternal intra-operative hypotension; APGAR score; umbilical cord blood pH; maternal postoperative pain; and patients' or obstetricians' satisfaction. We conclude that hyperbaric prilocaine induces a shorter and more reliable motor block than hyperbaric bupivacaine for women with uncomplicated pregnancy undergoing elective caesarean section.


Continuous spinal infusion of prilocaine in high-risk surgical patients: a reply

Francesco Spannella, Federico Giulietti, Elisa Damiani, Daniele Castellani, Gianfranco Boccoli, Marco Dellabella, Marina Giampieri, Riccardo Sarzani, Roberto Starnari
PMID: 33331757   DOI: 10.23736/S0375-9393.20.15290-8

Abstract




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